N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide
CAS No.: 708222-72-4
Cat. No.: VC21508026
Molecular Formula: C25H20FNO5S
Molecular Weight: 465.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 708222-72-4 |
|---|---|
| Molecular Formula | C25H20FNO5S |
| Molecular Weight | 465.5g/mol |
| IUPAC Name | N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide |
| Standard InChI | InChI=1S/C25H20FNO5S/c1-15-13-19(26)9-12-23(15)33(30,31)27(25(29)18-7-5-4-6-8-18)20-10-11-22-21(14-20)24(16(2)28)17(3)32-22/h4-14H,1-3H3 |
| Standard InChI Key | SLHHXTRGVKSYSD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=CC=C4 |
| Canonical SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=CC=C4 |
Introduction
Chemical Properties and Structure
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide (CAS No. 708222-72-4) is characterized by its complex molecular structure containing multiple functional groups. The compound features a benzofuran core with an acetyl and methyl substituent, connected to a sulfonamide group that links to both a benzamide and a fluorinated methylphenyl moiety.
Basic Properties
The basic chemical and physical properties of the compound are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 708222-72-4 |
| Molecular Formula | C25H20FNO5S |
| Molecular Weight | 465.5 g/mol |
| Chemical Class | Sulfonamides, Benzofurans |
| IUPAC Name | N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide |
| Standard InChI | InChI=1S/C25H20FNO5S/c1-15-13-19(26)9-12-23(15)33(30,31)27(25(29)18-7-5-4-6-8-18)20-10-11-22-21(14-20)24(16(2)28)17(3)32-22/h4-14H,1-3H3 |
| Standard InChIKey | SLHHXTRGVKSYSD-UHFFFAO |
The molecular structure comprises several key components that contribute to its potential biological activity: a benzofuran ring system, a sulfonamide bridge, a benzamide group, and a fluorinated methylphenyl group. The presence of fluorine is particularly noteworthy, as halogenated compounds often demonstrate enhanced biological activities and improved pharmacokinetic properties.
Structural Features
The compound contains several important structural features that may influence its chemical reactivity and biological activity:
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The benzofuran core provides a rigid, planar, aromatic structure that can engage in π-π stacking interactions with biological targets.
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The acetyl group at position 3 of the benzofuran introduces a hydrogen bond acceptor.
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The sulfonamide bridge serves as both a hydrogen bond acceptor and donor.
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The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability.
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The methyl substituents provide additional hydrophobic interaction points.
These structural features combined make this molecule potentially interesting for medicinal chemistry applications, as they allow for multiple types of interactions with biological targets.
Biological and Pharmaceutical Applications
While specific biological activity data for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide is limited, compounds with similar structures have demonstrated promising activities in various therapeutic areas.
Antimicrobial Activity
Sulfonamide derivatives have a long history as antimicrobial agents. The presence of fluorine and methyl groups in this compound may enhance antimicrobial properties by increasing lipophilicity and cell penetration.
Anticancer Activity
Similar sulfonamide derivatives have shown anticancer properties. For example, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives have demonstrated inhibitory effects against human prostate cancer (PC3), human neuroblastoma (SKNMC), and human colon cancer (HT29) cell lines . The fluorine substitution in N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide might contribute to enhanced activity against cancer cells.
Anti-inflammatory Activity
The structural similarity to benzenesulfonamide-containing COX-2 inhibitors suggests potential anti-inflammatory applications. Prodrugs of COX-2 inhibitors have been reported as useful in treating inflammation and inflammation-related disorders .
Structure-Activity Relationships
Structure-activity relationship studies of similar compounds have revealed important insights:
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The nature of substituents on aromatic rings significantly impacts cytotoxic activity .
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Fluorine substitution often enhances biological activity and improves pharmacokinetic properties.
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The presence of methyl groups can increase lipophilicity, potentially improving cell membrane penetration.
These relationships suggest that N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide may possess favorable pharmacological properties, though direct experimental confirmation is needed.
Comparative Analysis with Similar Compounds
Several structurally related compounds provide insight into the potential properties and applications of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide.
Structurally Related Compounds
Table 2 presents a comparison of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide with structurally similar compounds:
Functional Group Effects
The comparative analysis reveals important insights into how structural variations might affect biological activity:
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Halogen substitution (F vs. Cl) may influence lipophilicity, metabolic stability, and receptor interactions.
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Position of the methyl groups affects the electronic distribution and potentially the binding affinity to biological targets.
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Different arrangements of the sulfonamide and benzoyl groups could result in altered three-dimensional conformations, affecting molecular recognition.
Research Findings and Future Directions
Current Research Status
The available literature suggests that research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide is still in its early stages. While the compound has been identified and characterized chemically, comprehensive biological evaluation appears to be limited.
Proposed Future Studies
To fully evaluate the potential of this compound, several research directions are recommended:
Synthetic Optimization
Development of efficient synthetic routes to produce the compound in high yield and purity would facilitate further biological testing. Green chemistry approaches should be considered to minimize environmental impact.
Biological Screening
A comprehensive biological screening program is recommended, including:
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Antimicrobial activity against a panel of pathogenic bacteria and fungi
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Cytotoxicity testing against various cancer cell lines
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Anti-inflammatory activity in appropriate in vitro and in vivo models
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Evaluation of potential enzyme inhibition (e.g., COX-2, tyrosine kinase)
Structural Modifications
Based on initial biological results, structural modifications could be designed to optimize activity and pharmacokinetic properties:
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Variation of halogen substituents (F, Cl, Br) to assess electronic effects
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Modification of the benzofuran core to alter rigidity and electronic properties
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Introduction of additional functional groups to enhance target selectivity
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Exploration of prodrug approaches to improve bioavailability
Computational Studies
Molecular docking studies with potential biological targets would provide insight into binding modes and guide further structural optimization. Studies of related compounds, such as N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives, have already shown the value of this approach in predicting activity against targets like tyrosine kinase .
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